molecular formula C6H6N2O B12055289 Nicotinamide-13C3,15N

Nicotinamide-13C3,15N

Cat. No.: B12055289
M. Wt: 126.10 g/mol
InChI Key: DFPAKSUCGFBDDF-DNUYGDBSSA-N
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Description

Nicotinamide-15N,13C3, also known as Niacinamide-15N,13C3 or Nicotinic acid amide-15N,13C3, is a labeled form of nicotinamide, a derivative of vitamin B3. This compound is labeled with stable isotopes of carbon (13C) and nitrogen (15N), making it useful in various scientific research applications. Nicotinamide plays a crucial role in cell physiology by facilitating NAD+ redox homeostasis and serving as a substrate for enzymes that catalyze non-redox reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide-15N,13C3 involves the incorporation of stable isotopes into the nicotinamide molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled nicotinic acid, which is then converted to nicotinamide through an amide formation reaction .

Industrial Production Methods

Industrial production of Nicotinamide-15N,13C3 typically involves large-scale synthesis using labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of the stable isotopes. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide-15N,13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nicotinic acid, dihydronicotinamide, and various substituted derivatives of nicotinamide .

Scientific Research Applications

Nicotinamide-15N,13C3 has a wide range of scientific research applications, including:

Mechanism of Action

Nicotinamide-15N,13C3 exerts its effects through its role as a precursor of nicotinamide adenine dinucleotide (NAD+). NAD+ is essential for redox reactions and energy production in cells. Nicotinamide also influences DNA repair and cellular stress responses by modulating the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide-15N,13C3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the dynamics of nicotinamide and its derivatives is crucial .

Properties

Molecular Formula

C6H6N2O

Molecular Weight

126.10 g/mol

IUPAC Name

(2,6-13C2,115N)pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i3+1,4+1,6+1,8+1

InChI Key

DFPAKSUCGFBDDF-DNUYGDBSSA-N

Isomeric SMILES

C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)N

Canonical SMILES

C1=CC(=CN=C1)C(=O)N

Origin of Product

United States

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